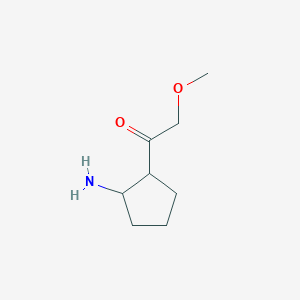
1-(2-Aminocyclopentyl)-2-methoxyethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminocyclopentyl)-2-methoxyethan-1-one is an organic compound characterized by a cyclopentane ring substituted with an amino group and a methoxyethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one typically involves the reaction of cyclopentanone with methoxyethanone under specific conditions. The process may include steps such as:
Formation of the Intermediate: Cyclopentanone reacts with a suitable amine to form an intermediate compound.
Methoxylation: The intermediate undergoes methoxylation to introduce the methoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance reaction efficiency.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions: 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
1-(2-Aminocyclopentyl)-2-methoxyethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: Affect signal transduction pathways, leading to altered cellular functions.
相似化合物的比较
- 2-(2-Aminocyclopentyl)ethan-1-ol
- N-(2-aminocyclopentyl)alkanoyl anilides
Comparison: 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
1-(2-aminocyclopentyl)-2-methoxyethanone |
InChI |
InChI=1S/C8H15NO2/c1-11-5-8(10)6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI 键 |
CYDHKJAYRULFRD-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)C1CCCC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)

![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)



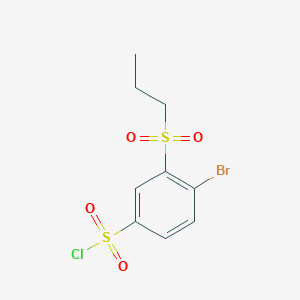
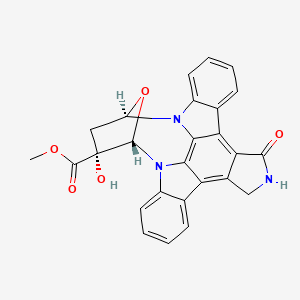

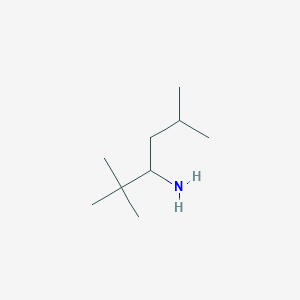
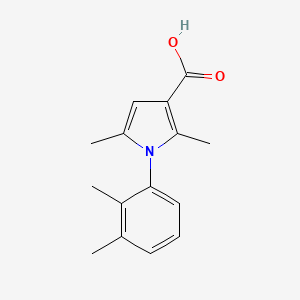
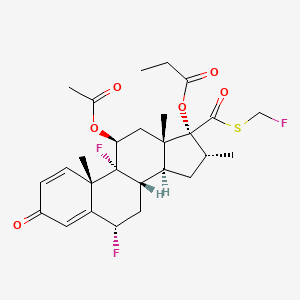
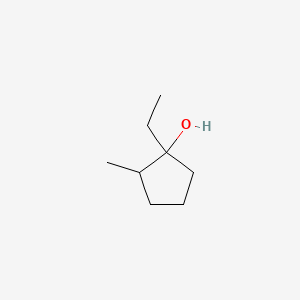
![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)
